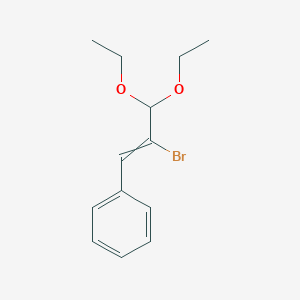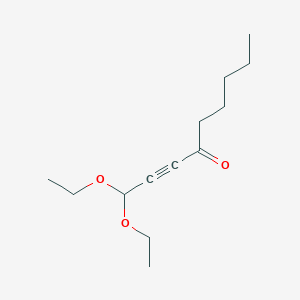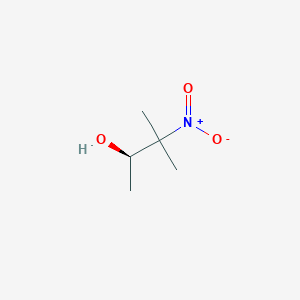
(2R)-3-Methyl-3-nitrobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Methyl-3-nitrobutan-2-ol: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Methyl-3-nitrobutan-2-ol typically involves the nitration of a suitable precursor, such as 3-methyl-2-butanol. The reaction conditions often include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-3-Methyl-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-3-nitrobutan-2-one.
Reduction: Formation of (2R)-3-methyl-3-aminobutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-3-Methyl-3-nitrobutan-2-ol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups. It serves as a model substrate to investigate the specificity and mechanism of various enzymes.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications. Its derivatives could be explored for their antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a building block in chemical synthesis makes it a valuable compound in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R)-3-Methyl-3-nitrobutan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in redox reactions.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.
Vergleich Mit ähnlichen Verbindungen
(2S)-3-Methyl-3-nitrobutan-2-ol: The enantiomer of (2R)-3-Methyl-3-nitrobutan-2-ol with opposite stereochemistry.
3-Methyl-3-nitrobutan-2-one: An oxidized derivative lacking the hydroxyl group.
3-Methyl-3-aminobutan-2-ol: A reduced derivative with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl functional groups. This combination of features makes it a versatile compound in chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
154278-27-0 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2R)-3-methyl-3-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3/t4-/m1/s1 |
InChI-Schlüssel |
MVFMATZFWFEEKJ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C(C)(C)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C(C)(C)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



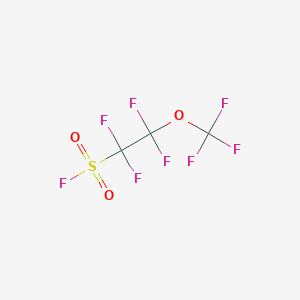

![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
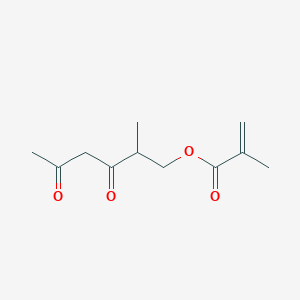


![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
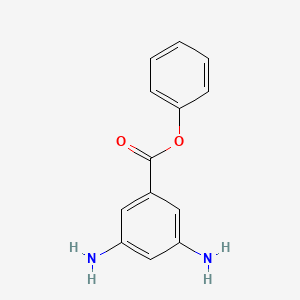
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
